molecular formula C23H21ClN6O3S B2888613 N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-64-7

N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2888613
CAS RN: 872995-64-7
M. Wt: 496.97
InChI Key: BATPKUGMNCBSOE-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs common in medicinal chemistry, including a 1,2,4-triazole ring, a pyridazine ring, an amide group, a thioether group, and a methoxybenzamide group . These groups are often found in biologically active compounds and could potentially interact with various biological targets.


Molecular Structure Analysis

The compound’s structure includes several aromatic rings (1,2,4-triazole, pyridazine, and phenyl groups), which could participate in pi-pi stacking interactions. The presence of polar groups like amide and ether could allow for hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups could increase its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .

Scientific Research Applications

Antioxidant Potential

Research has demonstrated the antioxidant properties of compounds related to N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide. For instance, a study by Shakir, Ali, and Hussain (2017) synthesized a compound involving a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety and found significant antioxidant ability in DPPH and FRAP assays, surpassing even ascorbic acid in some instances (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activities

Another area of research is the antimicrobial properties of triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antimicrobial Evaluation

A study by Bhuiyan et al. (2006) focused on the synthesis of thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives. These compounds showed pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Synthesis and Biological Activity

The synthesis and biological activities of various compounds related to this compound have been extensively studied. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).

Mechanism of Action

Target of Action

It is known that triazole compounds, which are a key structural component of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it’s likely that multiple pathways could be affected

Result of Action

Based on the known biological activities of triazole compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects.

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activity. As with any new compound, it would need to be thoroughly tested for toxicity and side effects before use .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPKUGMNCBSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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